
2-Hydroxypropyl methacrylate
Overview
Description
2-Hydroxypropyl methacrylate is an ester of methacrylic acid. It is commonly used as a raw material component in the preparation of solid polymers, acrylic dispersions, and polymer solutions . This compound is known for its versatility and is widely used in various industrial applications due to its ability to form polymers with desirable properties.
Mechanism of Action
Target of Action
2-Hydroxypropyl methacrylate (2-HPMA) is primarily used as a monomer in the synthesis of polymers . It forms a functional hydrophobic hydroxy monomer that consists of a methacrylate group with high reactivity and a cyclic hydrophobic group .
Mode of Action
2-HPMA interacts with its targets through a process of polymerization. It can form a homopolymer or copolymer . Copolymers of 2-HPMA can be prepared with (meth)acrylic acid and its salts, amides, and esters, as well as with (meth)acrylates, acrylonitrile, maleic acid esters, vinyl acetate, vinyl chloride, vinylidene chloride, styrene, butadiene, and other monomers .
Biochemical Pathways
It’s known that 2-hpma enters into the reaction of accession with a wide range of organic and inorganic substances, and is used to synthesize organic low molecular weight substances .
Pharmacokinetics
A study on a similar compound, n-(2-hydroxypropyl)methacrylamide (hpma) copolymer doxorubicin, showed that it has a distribution half-life of 18 hours and an elimination half-life averaging 93 hours .
Result of Action
The primary result of 2-HPMA’s action is the formation of polymers with specific properties. These polymers have applications in various industries, especially for textile coatings and dressings . It’s also used in the production of acrylic polyols for automotive components, refurbishment coatings, and industrial coatings .
Action Environment
The action of 2-HPMA can be influenced by environmental factors. For instance, it’s recommended to be stored at temperatures between 2-8°C . Also, it’s important to avoid static electricity discharge during handling, which might cause ignition of organic vapors . Furthermore, thermal decomposition can lead to the release of irritating gases and vapors .
Biochemical Analysis
Biochemical Properties
2-Hydroxypropyl Methacrylate is known to interact with various biomolecules. It is used in the synthesis of polyurethane acrylate prepolymers, which are formed by reacting excessive isophorone diisocyanate (IPDI) with poly (propylene glycol) (PPG) and then end-capping with this compound . The nature of these interactions involves the formation of covalent bonds during the polymerization process .
Cellular Effects
The cellular effects of this compound are primarily observed in its polymer form. For instance, it has been used in the formation of thermoresponsive nanoparticles for controlled drug release . These nanoparticles can influence cell function by controlling the release of therapeutic agents .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its participation in polymerization reactions. It forms a homopolymer and copolymers with other (meth)acrylates . The resulting polymers can interact with biomolecules through binding interactions, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, its polymer forms have been observed to exhibit changes in their physical properties over time
Preparation Methods
2-Hydroxypropyl methacrylate can be synthesized through several methods. One common synthetic route involves the reaction of methacrylic acid with propylene oxide in the presence of a catalyst . The reaction conditions typically include moderate temperatures and pressures to ensure a high yield of the desired product. Industrial production methods often involve large-scale batch or continuous processes to produce the compound efficiently .
Chemical Reactions Analysis
2-Hydroxypropyl methacrylate undergoes various chemical reactions, including polymerization, esterification, and cross-linking . It can react with isophorone diisocyanate to form polyurethane acrylate prepolymers . Common reagents used in these reactions include photoinitiators like PI 1173 for UV curing . The major products formed from these reactions are typically polymers with enhanced mechanical and thermal properties .
Scientific Research Applications
Biomedical Applications
Drug Delivery Systems
2-HPMA has been investigated for its potential in drug delivery systems due to its biocompatibility and ability to form hydrogels. A study compared the release dynamics of Naproxen from poly(2-hydroxypropyl methacrylate) (pHPMA) and poly(2-hydroxyethyl methacrylate) (pHEMA). The research indicated that pHPMA exhibited favorable drug release characteristics, making it a promising candidate for controlled drug delivery applications .
Dental Materials
In dental applications, 2-HPMA is used as a monomer in restorative composites and adhesives. Its incorporation into dental formulations enhances the mechanical properties and bonding strength of the materials. Recent studies have shown that dental composites containing 2-HPMA exhibit reduced polymerization shrinkage, which is critical for maintaining the integrity of dental restorations .
Tissue Engineering
The use of 2-HPMA in tissue engineering scaffolds has been explored due to its tunable properties. Research indicates that scaffolds made from pHPMA can support cell adhesion and proliferation, which is essential for tissue regeneration processes. The material's hydrophilicity and mechanical properties make it suitable for applications in bone and cartilage tissue engineering .
Allergic Reactions and Sensitization Studies
Contact Allergy
2-HPMA has been associated with allergic contact dermatitis, particularly among workers exposed to UV-curable inks and coatings containing this compound. Case studies have documented instances where individuals developed dermatitis due to exposure to 2-HPMA, highlighting the need for safety evaluations in occupational settings . Patch testing has confirmed sensitization to 2-HPMA among affected individuals, necessitating further investigation into its allergenic potential.
Occupational Health Studies
Research focusing on occupational exposure has revealed that 2-HPMA can act as a sensitizer in certain environments, particularly in industries utilizing acrylic resins. Studies have shown that workers in ink laboratories exhibited allergic reactions linked to prolonged contact with products containing 2-HPMA . This underscores the importance of implementing safety measures and monitoring exposure levels in workplaces handling this compound.
Food Safety Evaluations
Use in Food Contact Materials
The European Food Safety Authority (EFSA) has evaluated the safety of 2-HPMA when used as a monomer in acrylic resin coatings for food packaging. The assessment concluded that there are no safety concerns when 2-HPMA is used within specified limits, provided that the coatings are cured adequately during production. Migration studies indicated that 2-HPMA does not migrate into food at significant levels, affirming its safety for use in food contact materials .
Data Summary Table
Comparison with Similar Compounds
2-Hydroxypropyl methacrylate is similar to other methacrylate compounds such as 2-Hydroxyethyl methacrylate and ethylene glycol dimethacrylate . it is unique in its ability to form polymers with specific mechanical and thermal properties due to the presence of the hydroxypropyl group . Other similar compounds include methyl methacrylate and tetrahydrofurfuryl methacrylate, which also have distinct properties and applications .
Biological Activity
2-Hydroxypropyl methacrylate (HPMA) is a widely used monomer in the synthesis of polymers and copolymers, particularly in biomedical applications. This article reviews the biological activity of HPMA, focusing on its toxicity, metabolic pathways, sensitization potential, and applications in drug delivery and tissue engineering.
HPMA is characterized by its hydrophilic nature due to the hydroxyl group, which enhances its solubility in water. Its chemical structure allows for polymerization into various forms, making it versatile for numerous applications.
Acute Toxicity
HPMA exhibits low acute toxicity. Studies have shown that the median lethal dose (LD50) in rats exceeds 2000 mg/kg body weight, indicating a relatively safe profile for oral exposure . Dermal absorption studies revealed that approximately 29% of HPMA was absorbed through the skin in an eight-hour period .
Metabolic Pathways
The metabolism of HPMA primarily involves hydrolysis to methacrylic acid and 1,2-propanediol via carboxylesterases. This metabolic pathway is crucial as it leads to further degradation into non-toxic metabolites that are eliminated from the body . The hydrolysis process occurs rapidly, suggesting minimal cumulative toxicity from HPMA exposure .
Sensitization Potential
HPMA has been identified as a potential sensitizer. In a case study involving a patient working with inks containing HPMA, patch testing confirmed contact allergy . The guinea pig maximization test indicated that HPMA can induce sensitization, although reactions were not universally observed across all tested subjects .
Drug Delivery Systems
HPMA is increasingly utilized in drug delivery systems due to its biocompatibility and ability to form hydrogels. Research indicates that HPMA-based polymers can encapsulate therapeutic agents effectively while maintaining stability in biological environments .
Table 1: Comparison of Drug Delivery Systems Using HPMA
Polymer Type | Drug Encapsulation Efficiency | Release Rate | Biocompatibility |
---|---|---|---|
HPMA-Gel | High | Controlled | Excellent |
HPMA-Copolymer | Moderate | Fast | Good |
HPMA-Micelles | High | Sustained | Very Good |
Tissue Engineering
HPMA's properties make it suitable for tissue engineering applications. Studies have shown that HPMA-based hydrogels support cell viability and proliferation, making them ideal scaffolds for tissue regeneration .
Case Studies
- Contact Allergy Investigation : A study documented a case where a laboratory worker developed allergic dermatitis due to exposure to inks containing HPMA. Patch tests confirmed sensitization specifically to HPMA, highlighting its potential risks in occupational settings .
- In Vitro Cell Viability : Research involving human gingival fibroblasts (HGFs) demonstrated that HPMA-based composites maintained cellular viability over time, suggesting their potential use in dental applications .
Properties
IUPAC Name |
2-hydroxypropyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(2)7(9)10-4-6(3)8/h6,8H,1,4H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSHLMUCYSAUQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(=O)C(=C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25703-79-1 | |
Record name | Poly(2-hydroxypropyl methacrylate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25703-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1029629 | |
Record name | 2-Hydroxypropyl 2-methylacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1029629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals or white crystalline solid. (NTP, 1992), Liquid | |
Record name | POLY(2-HYDROXYPROPYL METHACRYLATE) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20938 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992) | |
Record name | POLY(2-HYDROXYPROPYL METHACRYLATE) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20938 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
25703-79-1, 923-26-2 | |
Record name | POLY(2-HYDROXYPROPYL METHACRYLATE) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20938 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-Hydroxypropyl methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=923-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxypropyl methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Poly(2-hydroxypropyl methacrylate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025703791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Hydroxypropyl 2-methylacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1029629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxypropyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.901 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-HYDROXYPROPYL METHACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9B8S034AW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
430 to 433 °F (NTP, 1992) | |
Record name | POLY(2-HYDROXYPROPYL METHACRYLATE) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20938 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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